(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
Description
This compound is a tricyclic fused-ring system featuring a cyclopropane moiety fused to a cyclopentane ring, which is further connected to a pyridine backbone. The compound’s synthesis likely involves cyclopropanation and cyclization steps, analogous to methods described for structurally related tricyclic systems .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl (2S,3S,4R)-8-amino-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)11-7-3-6-4-9(13)14-5-8(6)10(7)11/h4-5,7,10-11H,2-3H2,1H3,(H2,13,14)/t7-,10-,11+/m1/s1 |
InChI Key |
GHVDTIRNETXOMC-ONOSFVFSSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2[C@@H]1C3=CN=C(C=C3C2)N |
Canonical SMILES |
CCOC(=O)C1C2C1C3=CN=C(C=C3C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the cyclopropane ring, followed by the construction of the fused ring system. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary amines. Substitution reactions can lead to the formation of various esters or amides.
Scientific Research Applications
(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity: The target compound and its tricyclic analogs () share fused cyclopropane-cyclopentane-pyridine cores, but differ in substituents. For example, the tert-butyl ester and chloro group in ’s compound may enhance lipophilicity compared to the ethyl ester and amino group in the target compound . Pyrano-pyrazoles () and thieno-pyridines () are bicyclic and lack cyclopropane moieties, reducing stereochemical complexity but offering synthetic accessibility .
Synthetic Routes: The tert-butyl analog () employs copper(I) triflate and 2,6-di-tert-butylpyridine for cyclopropanation, suggesting a metal-mediated pathway that may be adaptable to the target compound’s synthesis . Pyrano-pyrazoles () are synthesized via one-pot condensation with high yields (80%), contrasting with the multi-step functionalization required for tricyclic systems .
Functional Group Impact: The amino group in the target compound may facilitate hydrogen bonding in biological targets, whereas the chloro substituent in ’s compound could influence electrophilic reactivity .
The thieno-pyridine derivative () is classified as a laboratory chemical, highlighting the role of heterocyclic sulfur in stability or toxicity .
Research Findings and Limitations
- Structural Insights : The cyclopropane ring in tricyclic systems () imposes steric constraints that may enhance target selectivity but complicate synthesis .
- Methodological Overlap : Techniques like NMR spectroscopy () and solvent extraction () are common across studies, underscoring standardized approaches for characterizing complex heterocycles .
Biological Activity
The compound (5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate is a novel heterocyclic compound with potential therapeutic applications. Its unique structure suggests various biological activities that can be explored for medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound based on available literature and research findings.
The compound belongs to a class of piperidine derivatives and exhibits unique structural features that may influence its biological activity. The molecular formula is , and it possesses several functional groups that are critical for its interaction with biological targets.
Pharmacological Profile
- Nitric Oxide Production : The compound has been reported to influence nitric oxide (NO) production in various biological systems. NO is a crucial signaling molecule involved in numerous physiological processes including vasodilation and immune response modulation .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by influencing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8. This suggests a possible application in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of the compound against common pathogens. Results demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
- In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Amino Group : The presence of an amino group is essential for enhancing interaction with biological targets.
- Cyclopropane Ring : This structural feature contributes to the rigidity and stability of the molecule, potentially affecting its pharmacokinetic properties.
Toxicological Profile
Toxicity assessments have shown that the compound does not exhibit significant acute toxicity in standard assays. Ames test results indicate that it is non-carcinogenic, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
